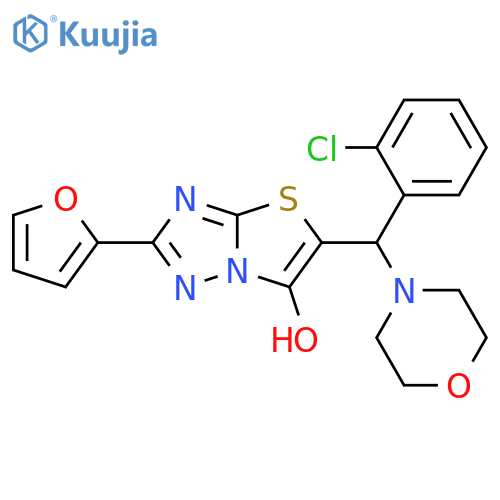Cas no 887220-07-7 (5-(2-chlorophenyl)(morpholin-4-yl)methyl-2-(furan-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ol)
5-(2-クロロフェニル)(モルホリン-4-イル)メチル-2-(フラン-2-イル)-1,2,4-トリアゾロ[3,2-b][1,3]チアゾール-6-オールは、複雑なヘテロ環構造を有する有機化合物です。この化合物は、1,2,4-トリアゾロ[3,2-b][1,3]チアゾール骨格を中心に、2-クロロフェニル基、モルホリン環、フラン環、およびヒドロキシル基が特徴的に配置されています。その分子構造は、医薬品中間体や生物活性化合物としての潜在的な応用が期待されます。特に、複数のヘテロ原子を含むことで、特異的な分子認識やタンパク質との相互作用が可能となり、薬理学的特性の調整に有利です。合成化学的観点からも、多様な修飾が可能な官能基を有している点が注目されます。

887220-07-7 structure
商品名:5-(2-chlorophenyl)(morpholin-4-yl)methyl-2-(furan-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ol
5-(2-chlorophenyl)(morpholin-4-yl)methyl-2-(furan-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ol 化学的及び物理的性質
名前と識別子
-
- 5-[(2-chlorophenyl)-morpholin-4-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- SR-01000023502-1
- CHEMBL1483586
- 5-((2-chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- F2575-0039
- 5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- NCGC00137492-01
- AKOS005009093
- 887220-07-7
- G857-1723
- SR-01000023502
- HMS1906N21
- 5-(2-chlorophenyl)(morpholin-4-yl)methyl-2-(furan-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ol
-
- インチ: 1S/C19H17ClN4O3S/c20-13-5-2-1-4-12(13)15(23-7-10-26-11-8-23)16-18(25)24-19(28-16)21-17(22-24)14-6-3-9-27-14/h1-6,9,15,25H,7-8,10-11H2
- InChIKey: NRZGKBLVCFWMQZ-UHFFFAOYSA-N
- ほほえんだ: N1=C(C2=CC=CO2)N=C2SC(C(C3=CC=CC=C3Cl)N3CCOCC3)=C(O)N12
計算された属性
- せいみつぶんしりょう: 416.0709893g/mol
- どういたいしつりょう: 416.0709893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 543
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 104Ų
5-(2-chlorophenyl)(morpholin-4-yl)methyl-2-(furan-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2575-0039-10mg |
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887220-07-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2575-0039-2μmol |
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887220-07-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2575-0039-5mg |
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887220-07-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2575-0039-30mg |
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887220-07-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2575-0039-3mg |
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887220-07-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2575-0039-40mg |
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887220-07-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2575-0039-10μmol |
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887220-07-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2575-0039-15mg |
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887220-07-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2575-0039-25mg |
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887220-07-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2575-0039-20μmol |
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887220-07-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
5-(2-chlorophenyl)(morpholin-4-yl)methyl-2-(furan-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ol 関連文献
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
887220-07-7 (5-(2-chlorophenyl)(morpholin-4-yl)methyl-2-(furan-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ol) 関連製品
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
